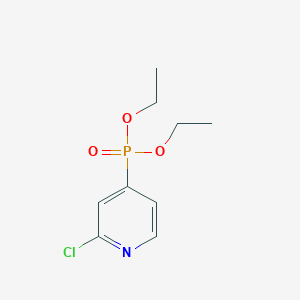

Diethyl (2-Chloro-4-pyridyl)phosphonate

Description

General Significance of Organophosphorus Compounds in Chemical Sciences

Organophosphorus chemistry, the study of organic compounds containing phosphorus, represents a vast and profoundly significant branch of the chemical sciences. rsc.org These compounds, characterized by their diverse structures and reactivity, are integral to both biological systems and industrial applications. In nature, organophosphorus molecules like adenosine (B11128) triphosphate (ATP) are fundamental to energy transfer in all living cells. prepchem.com The phosphorus atom's ability to exist in various oxidation states and coordination geometries gives rise to a wide array of derivatives, including phosphates, phosphines, phosphine (B1218219) oxides, and phosphonates. rsc.org This versatility has made them indispensable in numerous fields. In medicine, they form the backbone of antiviral drugs and are used in cancer therapies. prepchem.comorgsyn.org The agricultural sector relies heavily on organophosphorus compounds as effective pesticides and herbicides, while in industrial chemistry, they serve as catalysts, flame retardants, and plasticizers. rsc.orgorgsyn.org Their unique properties continue to drive research, making them a cornerstone of modern chemical and biological science. orgsyn.org

Evolution and Diverse Applications of Phosphonate (B1237965) Derivatives

Among the extensive family of organophosphorus compounds, phosphonates have emerged as a particularly versatile and valuable class. Characterized by a stable carbon-phosphorus (C-P) bond, phosphonates are esters of phosphonic acid with the general formula RP(=O)(OR')₂. rsc.org This C-P bond distinguishes them from phosphates (which have a P-O-C bond) and imparts significant resistance to chemical and enzymatic hydrolysis. lookchem.com This stability is a key factor in their widespread application.

The development of phosphonate chemistry has led to a plethora of applications across various scientific and technological domains. In medicinal chemistry, phosphonates are recognized as effective mimics of natural phosphates or as transition-state analogues for enzymes that process phosphate (B84403) substrates. lookchem.comorganic-chemistry.org This has resulted in the development of important drugs, including bisphosphonates for treating osteoporosis, and antiviral agents like Tenofovir and Cidofovir. prepchem.comlookchem.comorganic-chemistry.org Beyond medicine, phosphonates are utilized as highly effective chelating agents for metal ions, finding use in water treatment and as anti-corrosion agents. prepchem.comorgsyn.org In materials science, phosphonate ligands are used to construct metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and proton conduction. orgsyn.org Their utility also extends to agriculture, with glyphosate (B1671968) being a well-known phosphonate-based herbicide. rsc.org

| Application Area | Function/Role | Examples |

|---|---|---|

| Medicinal Chemistry | Phosphate mimics, enzyme inhibitors, bone targeting agents | Bisphosphonates (for osteoporosis), Tenofovir (antiviral), Adefovir (antiviral) prepchem.comlookchem.com |

| Agriculture | Herbicides, plant growth regulators | Glyphosate, Ethephon rsc.orglookchem.com |

| Industrial Chemistry | Scale inhibitors, corrosion control, chelating agents | NTMP, EDTMP, DTPMP lookchem.com |

| Materials Science | Building blocks for MOFs, flame retardants, proton conductors | Metal phosphonate frameworks orgsyn.orgrsc.org |

Contextualizing Pyridyl-Functionalized Phosphonates in Contemporary Research

The incorporation of a pyridine (B92270) ring into a phosphonate structure creates a class of compounds known as pyridyl phosphonates, which have garnered significant attention in contemporary research. This structural combination marries the hydrolytic stability and coordination capability of the phosphonate group with the rich chemical properties of the pyridine moiety, including its basicity, aromaticity, and ability to act as a ligand. orgsyn.orgbldpharm.com

Pyridyl phosphonates are valuable scaffolds in medicinal chemistry and drug design. chemicalbook.com For instance, certain derivatives have been investigated as inhibitors for enzymes such as farnesyl pyrophosphate synthase and for their potential to alleviate drug resistance in cancer treatments. lookchem.comchemicalbook.com The nitrogen atom in the pyridine ring can participate in crucial hydrogen bonding interactions within biological targets, while the phosphonate group can chelate essential metal ions in enzyme active sites.

In materials science, pyridylphosphonic acids are employed as versatile building blocks for creating complex supramolecular structures and coordination polymers. prepchem.comorganic-chemistry.orgorgsyn.org The pyridine nitrogen provides an additional coordination site, allowing for the formation of multidimensional frameworks with diverse topologies and properties. These materials have shown potential in applications such as catalysis, ion exchange, and as luminescent materials. prepchem.comrsc.orgorgsyn.org The synthesis of these functionalized molecules can be challenging, particularly for achieving specific substitution patterns on the pyridine ring, making the development of novel synthetic methodologies an active area of research. rsc.orgbldpharm.com

Specific Research Focus: Diethyl (2-Chloro-4-pyridyl)phosphonate within Pyridylphosphonate Chemistry

Within the broader class of pyridyl phosphonates, this compound stands as a compound of significant synthetic interest. Its structure features a pyridine ring substituted with a diethyl phosphonate group at the 4-position and a chlorine atom at the 2-position. This specific arrangement of functional groups makes it a potentially valuable intermediate for further chemical elaboration. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common reaction pathway for 2-halopyridines, allowing for the introduction of a wide range of other functional groups. nih.gov The phosphonate moiety, meanwhile, can be hydrolyzed to the corresponding phosphonic acid or used in reactions such as the Horner-Wadsworth-Emmons olefination.

The direct synthesis of 4-pyridyl phosphonates, especially those with additional substituents like a 2-chloro group, presents a notable synthetic challenge due to the electronic nature of the pyridine ring. bldpharm.com Plausible synthetic strategies could involve the palladium-catalyzed cross-coupling of a suitable dihalopyridine, such as 2-chloro-4-iodopyridine, with a phosphorus source like diethyl phosphite (B83602). organic-chemistry.orgnih.gov An alternative approach might involve the formation of a 2-chloro-4-lithiopyridine intermediate followed by quenching with an electrophilic phosphorus reagent like diethyl chlorophosphate. orgsyn.orgresearchgate.net

While detailed experimental data for this compound is not extensively documented in readily accessible literature, its expected spectroscopic characteristics can be predicted based on analogous structures.

| Spectroscopy | Predicted Chemical Shift (δ) / Signal | Description |

|---|---|---|

| ³¹P NMR | ~10 to 20 ppm | A singlet is expected in the typical range for aryl phosphonate esters. epo.org |

| ¹H NMR | ~8.5 ppm (d) | Proton at C6 of the pyridine ring, doublet due to coupling with H5. |

| ~7.5-7.7 ppm (m) | Protons at C3 and C5 of the pyridine ring, showing complex coupling with phosphorus and adjacent protons. | |

| ~4.2 ppm (quintet), ~1.4 ppm (t) | Protons of the ethyl ester groups (-OCH₂CH₃). rsc.org | |

| ¹³C NMR | ~152 ppm (d) | C2 carbon bearing the chlorine, with potential C-P coupling. |

| ~140-150 ppm (d) | C4 carbon directly attached to phosphorus, showing a large C-P coupling constant. epo.org | |

| ~63 ppm (d), ~16 ppm (d) | Carbons of the ethyl ester groups, both showing C-P coupling. rsc.org |

The unique bifunctional nature of this compound makes it a promising precursor for creating novel ligands for catalysis, building blocks for advanced materials, and as a starting point for the synthesis of complex, biologically active molecules. Further research into its synthesis and reactivity would be a valuable contribution to the field of organophosphorus and heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13ClNO3P |

|---|---|

Molecular Weight |

249.63 g/mol |

IUPAC Name |

2-chloro-4-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H13ClNO3P/c1-3-13-15(12,14-4-2)8-5-6-11-9(10)7-8/h5-7H,3-4H2,1-2H3 |

InChI Key |

RPKUGJWNOWISIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC(=NC=C1)Cl)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Pyridyl Phosphonates

Precursor Synthesis and Halogenated Pyridine (B92270) Building Blocks

The foundation for synthesizing Diethyl (2-Chloro-4-pyridyl)phosphonate lies in the availability of suitable halogenated pyridine precursors. Halopyridines are essential building blocks for creating pharmaceuticals and agrochemicals. researchgate.netnih.gov The reactivity and regioselectivity of subsequent phosphonylation reactions are heavily dependent on the nature and position of the halogen substituent on the pyridine ring.

Common precursors include 2-chloropyridine (B119429) and its derivatives. The synthesis of these building blocks often starts from more common pyridine compounds. For example, 2-amino-4-picoline can be converted to a 2-hydroxy derivative, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine. guidechem.com

Strategies for selective halogenation are critical. While electrophilic aromatic substitution on the electron-deficient pyridine ring requires harsh conditions, modern methods offer more control. nih.gov One advanced strategy involves installing a phosphine (B1218219) group at the 4-position of pyridine to form a phosphonium (B103445) salt; this salt can then be displaced by a halide nucleophile in a process that occurs via a nucleophilic aromatic substitution (SNAr) pathway. researchgate.netnih.govnih.gov Directed ortho-metalation is another powerful technique, where a directing group on the pyridine ring guides lithiation to an adjacent position, which can then be quenched with an electrophilic halogen source to install a halogen at a specific site. researchgate.net For instance, 2-chloropyridine can undergo lithiation and subsequent reaction to form versatile intermediates like 2-chloro-3,4-diiodopyridine, which can be used in further coupling reactions. researchgate.net

These halogenated pyridines serve as electrophilic partners in C-P bond-forming reactions. The presence of a halogen, such as chlorine at the C-2 position and another leaving group (or a site for metalation) at the C-4 position, sets the stage for the introduction of the diethyl phosphonate (B1237965) moiety.

Direct Carbon-Phosphorus (C-P) Bond Formation Approaches

The direct formation of the C-P bond is the central transformation in the synthesis of pyridyl phosphonates. Several powerful methodologies have been developed for this purpose, each with distinct mechanisms and applications. nih.gov

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and provides a direct route to phosphonates. wikipedia.orgorganic-chemistry.org The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl or aryl halide. wikipedia.orgorganic-chemistry.org

The mechanism proceeds in two main steps:

SN2 Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the halogenated pyridine, displacing the halide and forming a quasi-phosphonium salt intermediate. wikipedia.org

Dealkylation: The displaced halide anion then attacks one of the ethyl groups on the phosphonium intermediate in a second SN2 reaction, yielding the final diethyl pyridylphosphonate and a molecule of ethyl halide. wikipedia.org

While the classical Arbuzov reaction often requires high temperatures (120-160 °C), especially for less reactive aryl halides, variations have been developed to proceed under milder conditions. wikipedia.orgchinesechemsoc.org Lewis acid mediation can facilitate the reaction at room temperature. organic-chemistry.org Furthermore, palladium-catalyzed versions of the Michaelis-Arbuzov reaction have been developed for coupling aryl iodides with triaryl phosphites under mild, water-promoted conditions. organic-chemistry.orgorganic-chemistry.org Photochemical and radical-based Arbuzov reactions have also emerged, expanding the scope to include secondary and tertiary alkyl halides and improving functional group tolerance. nih.govchinesechemsoc.org For the synthesis of this compound, an Arbuzov reaction would typically involve reacting a 2-chloro-4-halopyridine with triethyl phosphite.

The Kabachnik-Fields reaction is a powerful multi-component reaction for synthesizing α-aminophosphonates. wikipedia.orgorganic-chemistry.org It involves the condensation of three components: an amine, a carbonyl compound (an aldehyde or ketone), and a dialkyl phosphite (such as diethyl phosphite). wikipedia.orgnih.govnih.gov This "phospha-Mannich" reaction is highly valued in medicinal chemistry for creating phosphorus-containing analogues of α-amino acids. wikipedia.orgnih.gov

The reaction mechanism can proceed via two primary pathways, depending on the nature of the reactants: nih.gov

Imine Pathway: The amine and carbonyl compound first condense to form an imine intermediate. This is followed by the hydrophosphonylation of the imine, where the P-H bond of the diethyl phosphite adds across the C=N double bond. wikipedia.orgnih.gov

α-Hydroxyphosphonate Pathway: The diethyl phosphite adds to the carbonyl group to form an α-hydroxyphosphonate. The hydroxyl group is then substituted by the amine to yield the final product. nih.gov

Although not a direct route to this compound itself, the Kabachnik-Fields reaction is a fundamental strategy for constructing C-P bonds in molecules containing a pyridine moiety, especially when an aminomethyl linker is desired. nih.govsemanticscholar.org For example, 4-(4'-pyridyl)benzaldehyde can be used as the carbonyl component to synthesize complex pyridyl-containing α-aminophosphonates. nih.gov

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-P bond formation, offering mild conditions and broad substrate scope. nih.gov Palladium-catalyzed reactions are particularly prominent.

The Hirao reaction , a type of palladium-catalyzed cross-coupling, directly connects aryl halides with dialkyl phosphites (H-phosphonates) like diethyl phosphite. This method is highly effective for synthesizing arylphosphonates. The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the chloropyridine precursor.

Transmetalation/Deprotonation: The resulting Pd(II)-aryl complex reacts with diethyl phosphite, often in the presence of a base.

Reductive Elimination: The aryl and phosphonate groups are eliminated from the palladium center, forming the C-P bond of the final product and regenerating the Pd(0) catalyst.

This approach is highly versatile and avoids the high temperatures often required for the traditional Arbuzov reaction. The choice of ligands, such as bulky trialkylphosphines or N-heterocyclic carbenes, is crucial for facilitating the reaction, especially with less reactive aryl chlorides. nih.gov Other metals, such as copper, have also been used to catalyze the coupling of phosphorus nucleophiles with aryl halides. organic-chemistry.org

| Method | Reactants | Typical Conditions | Key Features |

| Michaelis-Arbuzov | Halopyridine + Triethyl Phosphite | High temperature (120-160 °C) or Lewis acid/Pd catalyst | Classical method; can require harsh conditions. wikipedia.orgorganic-chemistry.org |

| Kabachnik-Fields | Pyridyl Aldehyde + Amine + Diethyl Phosphite | Catalyst-free (MW) or acid/base catalysis | Forms α-aminophosphonates; multi-component. nih.govnih.gov |

| Metal-Mediated Coupling | Halopyridine + Diethyl Phosphite | Pd or Cu catalyst, base, ligand | Mild conditions; broad scope; high functional group tolerance. nih.govorganic-chemistry.org |

Nucleophilic Phosphonate Addition to Electrophilic Pyridine Systems (SNAr)

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to pyridyl phosphonates. In this mechanism, the phosphonate acts as the nucleophile, attacking an electron-deficient pyridine ring and displacing a suitable leaving group, such as a halide. wikipedia.org

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the C-2 (ortho) and C-4 (para) positions. stackexchange.comechemi.com When a nucleophile attacks at these positions, the negative charge in the resulting high-energy anionic intermediate (a Meisenheimer-type complex) can be delocalized onto the ring nitrogen atom. stackexchange.comechemi.com This resonance stabilization makes the intermediate more stable and lowers the activation energy for the reaction, compared to an attack at the C-3 (meta) position, where the charge cannot be delocalized onto the nitrogen. stackexchange.com

For the SNAr mechanism to be effective, the pyridine ring often needs to be further activated by electron-withdrawing groups. wikipedia.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophilic phosphite anion adds to the C-4 position of the 2-chloropyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. nih.gov

Elimination: The leaving group (e.g., a halide) is expelled, restoring the aromaticity of the ring and forming the final C-P bond. nih.gov

This pathway is particularly relevant for highly activated pyridine systems and represents a complementary approach to metal-catalyzed methods. nih.gov

Chemoselective Activation and Modular Synthesis of Pyridyl-Phosphonylated Scaffolds

Once the pyridyl-phosphonylated scaffold is assembled, the phosphonate moiety itself can be a platform for further diversification. This allows for the modular synthesis of a wide array of derivatives with different properties. nih.gov

A key strategy involves the chemoselective activation of the diethyl phosphonate group. While phosphonates are generally stable, they can be activated for nucleophilic substitution under specific conditions. One effective method uses triflic anhydride (B1165640) (Tf₂O) for activation. nih.gov This mild procedure allows for the flexible and even iterative substitution of the ethoxy groups on the phosphorus atom with a broad range of O, S, N, and C nucleophiles. nih.gov

This modular approach enables the conversion of a single pyridyl phosphonate precursor into a library of related compounds, such as:

Mixed Phosphonates: By reacting with different alcohols.

Phosphonamidates: By reacting with amines.

Phosphonothioates: By reacting with thiols.

This strategy is powerful for generating structural diversity and for the late-stage functionalization of complex molecules, providing rapid access to various biologically relevant phosphonylated scaffolds from a common intermediate like this compound. nih.govnih.gov

Functionalization and Post-Synthetic Modification of the Pyridine Ring

The reactivity of this compound allows for a variety of post-synthetic modifications, enabling the introduction of diverse functional groups onto the pyridyl scaffold. These modifications can be broadly categorized into reactions at the chloropyridyl moiety and derivatization of the phosphonate ester groups.

Substitution Reactions on the Chloropyridyl Moiety

The chlorine atom at the 2-position of the pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the phosphonate group at the 4-position facilitates this type of reaction. The attack of a nucleophile is favored at the C-2 and C-4 positions of the pyridine ring due to the stabilization of the negatively charged Meisenheimer intermediate through resonance, where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com

Nucleophilic Displacement with Amines (Buchwald-Hartwig Amination):

A powerful method for the formation of carbon-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides. In the context of this compound, this reaction can be employed to introduce various amino substituents at the 2-position. The general reaction scheme involves a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and has evolved from simple triarylphosphines to more sophisticated bulky and electron-rich phosphines. wikipedia.org

Table 1: Potential Buchwald-Hartwig Amination Reactions of this compound

| Nucleophile (Amine) | Potential Product |

| Ammonia (or equivalent) | Diethyl (2-amino-4-pyridyl)phosphonate |

| Primary Alkylamine (R-NH₂) | Diethyl (2-(alkylamino)-4-pyridyl)phosphonate |

| Secondary Dialkylamine (R₂NH) | Diethyl (2-(dialkylamino)-4-pyridyl)phosphonate |

| Aniline (Ph-NH₂) | Diethyl (2-(phenylamino)-4-pyridyl)phosphonate |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling):

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. nih.gov This reaction can be utilized to introduce aryl or vinyl substituents at the 2-position of the pyridyl ring. The reaction is catalyzed by a palladium complex and requires a base. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.gov While the direct Suzuki-Miyaura coupling of 2-pyridyl nucleophiles can be challenging, methods have been developed to address this. nih.gov

Table 2: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid/Ester (R-B(OR)₂) | Potential Product |

| Phenylboronic acid | Diethyl (2-phenyl-4-pyridyl)phosphonate |

| Vinylboronic acid | Diethyl (2-vinyl-4-pyridyl)phosphonate |

| Heteroarylboronic acid | Diethyl (2-(heteroaryl)-4-pyridyl)phosphonate |

Derivatization of Phosphonate Ester Groups

The diethyl phosphonate moiety offers another site for chemical modification, primarily through hydrolysis of the ester groups to the corresponding phosphonic acid. This transformation significantly alters the polarity and chemical properties of the molecule.

Hydrolysis to (2-Chloro-4-pyridyl)phosphonic Acid:

The hydrolysis of diethyl phosphonates can be achieved under both acidic and basic conditions. nih.gov

Acid-catalyzed hydrolysis: This is typically carried out by heating the diethyl phosphonate with a strong acid such as hydrochloric acid or hydrobromic acid. nih.govwikipedia.org The reaction proceeds in a stepwise manner, first yielding the monoester and then the final phosphonic acid. The kinetics of acid-catalyzed hydrolysis of dialkyl phosphonates have been studied, and the reaction is generally considered to follow an A-1 or A-2 mechanism depending on the substrate and conditions. lookchem.comnih.govmdpi.com

Base-catalyzed hydrolysis: Alkaline hydrolysis, using bases like sodium hydroxide (B78521), is also a common method. nih.gov However, for certain substrates, this can be less efficient and may be more sensitive to steric hindrance. nih.gov The kinetics of base-mediated hydrolysis are dependent on the hydroxide ion concentration. researchgate.net

The conversion of the diethyl ester to the phosphonic acid is a critical step for applications where the phosphonic acid group is required for its chelating properties or for further derivatization.

Synthesis of Isomeric and Analogous Diethyl Pyridylphosphonates for Comparative Studies

To understand the structure-activity relationships and the influence of substituent positioning on the chemical and physical properties, the synthesis of isomeric and analogous compounds is crucial. For this compound, this involves the preparation of isomers where the chloro and phosphonate groups are at different positions on the pyridine ring.

The synthesis of various pyridylphosphonates can be achieved through several methods. One common approach involves the reaction of a pyridyl halide with a trialkyl phosphite in a Michaelis-Arbuzov reaction, often catalyzed by a transition metal like nickel or palladium. Another method is the reaction of a pyridine-N-oxide with a phosphite. For instance, the synthesis of diethyl pyridine-2-phosphonate has been reported from pyridine N-oxide and diethyl sodio phosphonate. youtube.comprepchem.com

Synthesis of Isomers:

Diethyl (4-chloro-2-pyridyl)phosphonate: This isomer could potentially be synthesized from 2,4-dichloropyridine (B17371) by a selective reaction with a phosphite, targeting the more reactive 2-position for phosphonylation. Alternatively, a multi-step synthesis starting from a suitable 4-chloropyridine (B1293800) derivative could be envisioned.

Diethyl (6-chloro-3-pyridyl)phosphonate: The synthesis of this isomer would likely start from a 2-chloro-5-substituted pyridine, where the substituent can be converted to the phosphonate group. For example, a patent describes the synthesis of a related compound, diethyl{[5-(3-fluorophenyl)-pyridine-2yl]methyl}phosphonate, from 5-bromo-2-hydroxymethyl-pyridine, which involves conversion of the hydroxymethyl group to a leaving group followed by reaction with a phosphite. nih.govepo.org A similar strategy could be adapted for the synthesis of the 6-chloro-3-pyridyl isomer.

Diethyl (5-chloro-3-pyridyl)phosphonate: The synthesis of this isomer would require a starting material with the appropriate substitution pattern, such as 3-chloro-5-bromopyridine, where the bromo substituent can be converted to the phosphonate group via a palladium-catalyzed cross-coupling reaction.

Comparative Studies:

Once synthesized, these isomers can be subjected to a range of comparative studies to elucidate the effects of substituent positioning.

Spectroscopic Analysis: NMR spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool to distinguish between isomers due to the different chemical environments of the nuclei. oxinst.com The coupling constants and chemical shifts would provide valuable structural information.

Crystallographic Analysis: X-ray crystallography can provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govwikipedia.orginnovareacademics.inresearchgate.netnsf.gov Comparing the crystal structures of the isomers can reveal differences in their packing and hydrogen bonding networks.

Reactivity Studies: The reactivity of the chloro substituent in nucleophilic substitution reactions and the rate of hydrolysis of the phosphonate esters can be compared among the isomers to understand the electronic and steric effects of the substituent positions.

By systematically synthesizing and characterizing these isomers, a comprehensive understanding of the structure-property relationships within this class of compounds can be achieved.

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Reactivity of the Phosphonate (B1237965) Moiety in Pyridyl Systems

The phosphonate group, characterized by a phosphoryl (P=O) bond, is a critical determinant of the molecule's reactivity. The phosphoryl oxygen possesses a partial negative charge due to the polarization of the P=O bond, rendering it a potential nucleophilic center. ttu.ee The extent of this nucleophilicity is influenced by the electronic environment of the phosphorus atom. In Diethyl (2-Chloro-4-pyridyl)phosphonate, the electron-withdrawing nature of the 2-chloro-4-pyridyl group is expected to reduce the electron density on the phosphorus atom, which in turn would modulate the nucleophilic character of the phosphoryl oxygen.

While direct nucleophilic attack by the phosphoryl oxygen is a possibility, another aspect of nucleophilicity in phosphonate systems arises from the tautomeric equilibrium between the phosphonate and the phosphite (B83602) forms. In the phosphite form, the phosphorus atom itself can act as a nucleophile. man.poznan.pl The electronic properties of the aryloxy groups attached to the phosphorus can influence this equilibrium. For aryl H-phosphonates, this shift can change the character of the phosphorus center from electrophilic to nucleophilic. man.poznan.pl Although this compound is a phosphonate ester, the principles of electronic influence on the phosphorus center remain relevant.

It is important to note that in many reactions, the phosphonate group acts as an electrophile at the phosphorus center. nih.gov For instance, diethyl phosphonates can be activated with triflic anhydride (B1165640), making the phosphorus atom susceptible to attack by a range of O, S, N, and C nucleophiles. nih.gov

Reaction Pathways Involving the Pyridyl Nitrogen and Chlorine Substituent

The pyridine (B92270) ring in this compound offers multiple sites for chemical reactions, primarily the pyridyl nitrogen and the chlorine-substituted carbon atom.

The lone pair of electrons on the pyridyl nitrogen atom makes it a nucleophilic center, capable of reacting with electrophiles. Studies on π-conjugated phosphonates of pyridine have shown that the pyridine moiety can be selectively reacted with methyl iodide to form pyridinium (B92312) salts or complexed with Lewis acids like BF₃ and RuCl₃. wikipedia.orgbaranlab.org Notably, in these reactions, the phosphonate and phosphonic acid groups did not interfere, indicating the specificity of the reaction at the pyridine nitrogen. wikipedia.orgbaranlab.org It is therefore anticipated that this compound would undergo similar reactions at the nitrogen atom. Theoretical predictions and experimental observations on the reaction of atomic chlorine with pyridine have also shown a preference for the addition of the chlorine atom to the N-site of the pyridine ring, forming a 1-chloropyridinyl radical via a barrierless path. acs.org

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. 2-Chloropyridines are known to react with nucleophiles, leading to substitution products. nih.gov This reaction is a common method for the synthesis of substituted pyridines. The presence of the electron-withdrawing phosphonate group at the 4-position may influence the reactivity of the C-Cl bond towards nucleophilic attack.

Hydrolysis Mechanisms of Phosphonate Esters in Various Conditions

The hydrolysis of phosphonate esters to their corresponding phosphonic acids is a fundamental reaction that can proceed under both acidic and basic conditions. mdpi.com The reaction typically occurs via a nucleophilic attack on the phosphorus atom of the P=O unit, leading to the cleavage of the P-O bond. mdpi.com

Under acidic conditions, the hydrolysis of phosphonates is often carried out with strong acids like hydrochloric acid at elevated temperatures. mdpi.com The mechanism of acid-catalyzed hydrolysis of phosphinates has been shown to proceed through AAc2 or AAl1 mechanisms, involving P-O or C-O bond cleavage, respectively. mdpi.com For dialkyl arylphosphonates, the reaction often follows an AAc2 mechanism. mdpi.com Kinetic studies on the acidic hydrolysis of various phosphonates have revealed that the process occurs in two consecutive steps, both following pseudo-first-order kinetics. ttu.ee The cleavage of the second ester group is generally the rate-determining step. ttu.ee The rate of hydrolysis is influenced by the substituents on the aryl ring, with electron-withdrawing groups generally facilitating the reaction. ttu.ee

Alkaline hydrolysis is also a common method for the cleavage of phosphonate esters. wikipedia.org It is an irreversible process that proceeds in two steps: formation of the phosphonate salt followed by liberation of the acid. wikipedia.org A study on the hydrolysis of 2-pyridylphosphonate diesters revealed that the reaction proceeds via attack by water on the neutral form of the ester, and there is no detectable anchimeric assistance from the pyridine nitrogen. nih.gov This is attributed to the low basicity of the pyridine nitrogen in this context. nih.gov

The rates of hydrolysis under both acidic and basic conditions are influenced by steric and polar effects of the substituents. wikipedia.org

| Condition | General Mechanism | Key Features |

| Acidic Hydrolysis | Nucleophilic attack by water on the protonated P=O group (often AAc2). | Proceeds in two consecutive pseudo-first-order steps. The second step is typically rate-determining. Electron-withdrawing groups on the aryl ring can increase the reaction rate. ttu.ee |

| Basic Hydrolysis | Nucleophilic attack by hydroxide (B78521) ion on the phosphorus atom. | Irreversible process. For 2-pyridylphosphonates, no intramolecular participation by the pyridyl nitrogen is observed. nih.gov |

Exploration of Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions are fundamental processes in organic chemistry that can lead to the formation of structural isomers. In the context of organophosphorus compounds, several types of rearrangements are known.

The Michaelis-Arbuzov reaction, a cornerstone in the synthesis of phosphonates, involves the reaction of a trialkyl phosphite with an alkyl halide. rsc.org This reaction proceeds through a phosphonium (B103445) salt intermediate which then rearranges to a phosphonate. While this is a synthetic route, it fundamentally represents a rearrangement process from a P(III) to a P(V) species. The reaction is initiated by the SN2 attack of the nucleophilic phosphorus on the alkyl halide. rsc.org

Photochemical conditions can also induce rearrangements in molecules containing pyridyl moieties. For instance, the irradiation of 1-(2-pyridyl)- and 1-(3-pyridyl)-2-nitropropenes has been shown to result in their rearrangement to 1-(2-pyridyl)- and 1-(3-pyridyl)-1-hydroxyiminopropan-2-one, respectively. mdpi.com While this example does not involve a phosphonate, it highlights the potential for photochemical rearrangements in pyridyl-containing compounds.

Isomerization processes are also observed in related organophosphorus compounds. For example, Z/E-isomerization is a known phenomenon in iminophosphonates, which can proceed via either an imino-nitrogen inversion or a rotational process. wikipedia.org The thermal degradation of organophosphorus esters, including phosphonates, can also involve rearrangement-like elimination reactions, typically forming a phosphorus acid. nih.govmdpi.com The thermal stability of phosphonates is generally higher than that of phosphates, with degradation occurring at significantly higher temperatures. nih.gov

Catalytic Transformation Pathways Facilitated by the Phosphonate Group

The phosphonate group, often in conjunction with the pyridyl moiety, can play a significant role in catalysis. Pyridylphosphonic acids are effective ligands for the synthesis of metal complexes and extended networks that show promise as functional materials with potential applications in catalysis. mdpi.com The deprotonated phosphonic acid forms anionic ligands that can coordinate to metal centers in various modes. mdpi.com

Furthermore, pyridine derivatives containing phosphorus-based substituents can themselves act as potent nucleophilic organocatalysts. For example, pyridines with π-donating iminophosphorano substituents in the 4-position have been shown to be highly active acylation catalysts, with their activity being tunable by altering the substituents on the phosphorus atom. mdpi.com

The phosphonate group can also be part of a catalyst support system. For instance, a nano γ-Fe₂O₃-pyridine based catalyst has been utilized for the phospha-Michael addition of diethyl phosphonate to unsaturated malonate derivatives. In this system, the pyridine component likely plays a role in the catalytic activity. The Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a key method for forming C-P bonds and creating aryl phosphonates that could have further catalytic applications.

| Compound/System | Catalytic Role/Application |

| Metal-pyridylphosphonate complexes | The phosphonate group acts as a coordinating ligand for metal centers, forming complexes with potential catalytic activity. mdpi.com |

| Iminophosphorano-substituted pyridines | The phosphorus-containing substituent enhances the nucleophilicity and catalytic activity of the pyridine ring in reactions like acylation. mdpi.com |

| Pyridine-based nanocatalysts | The pyridine moiety is part of a support for a nanocatalyst used in C-P bond formation reactions. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following subsections detail the predicted chemical shifts and coupling patterns for Diethyl (2-Chloro-4-pyridyl)phosphonate based on the analysis of related structures.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the ethyl groups of the phosphonate (B1237965) moiety.

Pyridyl Protons: The pyridine ring contains three aromatic protons. The proton at position 6 (H-6), being adjacent to the nitrogen atom and ortho to the phosphonate group, would likely appear as a doublet of doublets in the downfield region, estimated to be around δ 8.5-8.7 ppm. The proton at position 5 (H-5), ortho to the chlorine atom, is also expected to be a doublet of doublets, likely in the range of δ 7.4-7.6 ppm. The proton at position 3 (H-3), meta to both the nitrogen and the phosphonate group, would likely appear as a doublet, estimated to be in the region of δ 7.2-7.4 ppm. The coupling constants between these protons would be characteristic of pyridine systems.

Ethyl Protons: The diethyl phosphonate group will show two sets of signals. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quintet (or a doublet of quartets) due to coupling with both the phosphorus atom and the methyl protons, likely in the range of δ 4.0-4.3 ppm. The methyl protons (-OCH₂CH₃) would appear as a triplet around δ 1.2-1.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridyl H-6 | 8.5 - 8.7 | dd |

| Pyridyl H-5 | 7.4 - 7.6 | dd |

| Pyridyl H-3 | 7.2 - 7.4 | d |

| -OCH₂CH₃ | 4.0 - 4.3 | q |

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The signals will be influenced by the electronegativity of the substituents and coupling to the phosphorus atom.

Pyridyl Carbons: The carbon atom attached to the phosphorus (C-4) will appear as a doublet with a large one-bond C-P coupling constant, expected in the downfield region of the aromatic carbons. The carbon bearing the chlorine atom (C-2) will also be downfield due to the electronegativity of chlorine. The other pyridine carbons (C-3, C-5, and C-6) will resonate at characteristic positions for a substituted pyridine ring.

Ethyl Carbons: The methylene carbons (-OCH₂CH₃) will appear as a doublet due to two-bond coupling with the phosphorus atom, likely in the range of δ 60-65 ppm. The methyl carbons (-OCH₂CH₃) are expected to show a smaller coupling to phosphorus and resonate further upfield, around δ 15-18 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridyl C-2 | 150 - 155 |

| Pyridyl C-3 | 120 - 125 |

| Pyridyl C-4 | 145 - 150 (d, ¹JCP) |

| Pyridyl C-5 | 125 - 130 |

| Pyridyl C-6 | 148 - 152 |

| -OCH₂CH₃ | 60 - 65 (d, ²JCP) |

³¹P NMR spectroscopy is highly diagnostic for organophosphorus compounds. For diethyl arylphosphonates, the chemical shift is sensitive to the nature of the aryl group. Based on data for similar heteroaryl phosphonates, the ³¹P NMR spectrum of this compound is expected to show a single resonance. researchgate.net The chemical shift is anticipated to be in the range of δ +10 to +20 ppm (relative to 85% H₃PO₄). huji.ac.il This range is characteristic for tetracoordinate phosphorus in a phosphonate diester environment. huji.ac.il

No experimental data for fluorinated analogs of this compound were found. However, if a fluorine atom were introduced into the pyridine ring, ¹⁹F NMR would be a crucial characterization technique. The chemical shift of the fluorine signal would be highly dependent on its position relative to the nitrogen, chlorine, and phosphonate groups. For instance, a fluorine atom at the 2-position of a pyridine ring typically resonates in the range of δ -60 to -80 ppm relative to CFCl₃. spectrabase.comnih.gov Coupling between the fluorine and phosphorus atoms would also be expected, providing valuable structural information. nih.gov

There is no available literature on platinum complexes of this compound. In hypothetical coordination complexes where the pyridine nitrogen is coordinated to a platinum center, ¹⁹⁵Pt NMR spectroscopy would be informative. The ¹⁹⁵Pt chemical shift is extremely sensitive to the coordination environment of the platinum atom. researchgate.netwikipedia.org For Pt(II) complexes with nitrogen-donor ligands, the chemical shifts can span a wide range, typically from -1500 to -3000 ppm. researchgate.nethuji.ac.il The exact chemical shift would depend on the other ligands coordinated to the platinum.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy provide complementary information about the vibrational modes of a molecule. The spectra of this compound would be characterized by absorptions corresponding to the phosphonate group, the substituted pyridine ring, and the ethyl groups.

Key expected vibrational frequencies include:

P=O Stretch: A strong absorption band characteristic of the phosphoryl group is expected in the FT-IR spectrum, typically in the region of 1250-1280 cm⁻¹. mdpi.com

P-O-C Stretch: Vibrations associated with the P-O-C linkages are expected to appear in the 1020-1050 cm⁻¹ (asymmetric) and 950-980 cm⁻¹ (symmetric) regions. nih.gov

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would give rise to several bands in the 1400-1600 cm⁻¹ region. acs.org

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically around 700-800 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups will appear just below 3000 cm⁻¹. acs.org

In Raman spectroscopy, the symmetric vibrations are often more intense. Therefore, the symmetric P-O-C stretch and the pyridine ring breathing modes would be expected to show strong signals. acs.orgirdg.org

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1600 | Medium-Strong |

| P=O Stretch | 1250 - 1280 | Strong |

| P-O-C Asymmetric Stretch | 1020 - 1050 | Strong |

| P-O-C Symmetric Stretch | 950 - 980 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. A search for HRMS data for this compound has not yielded any specific experimental results. Without this data, the definitive confirmation of its molecular formula through mass analysis remains unverified in the scientific literature.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

A thorough search for crystallographic data on this compound has found no published reports of its single-crystal X-ray diffraction analysis. The absence of this data means that critical aspects of its solid-state chemistry are unknown.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-stacking. These interactions are fundamental to understanding the physical properties of a solid, such as its melting point, solubility, and stability. Without crystallographic data for this compound, any discussion of its specific intermolecular interactions would be purely speculative.

The conformation of a molecule, which describes the spatial arrangement of its atoms, can be significantly influenced by its environment. Single-crystal X-ray diffraction provides a snapshot of the preferred conformation of a molecule in the solid state. In the absence of such data for this compound, its solid-state conformation remains undetermined.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various phosphonate (B1237965) derivatives, providing valuable information on their geometry and electronic properties.

In a study on a related compound, diethyl trichloro-methyl phosphonate, DFT calculations were performed using the B3LYP functional with the 6-311G(d,p) basis set to determine its optimized geometry and electronic properties. researchgate.net This level of theory is well-established for providing a reliable description of organophosphorus compounds.

For Diethyl (2-Chloro-4-pyridyl)phosphonate, a similar DFT approach would be employed. The geometry of the molecule would be optimized to find the lowest energy conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated. For instance, one would expect the phosphorus atom to exhibit a distorted tetrahedral geometry. nih.gov

The electronic structure analysis would involve the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their distribution across the molecule are crucial for understanding its reactivity. The HOMO is associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

A hypothetical table of calculated geometric parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P=O | 1.47 | O=P-C |

| P-C | 1.81 | O=P-O |

| P-O(Et) | 1.58 | C-P-O |

| C-Cl | 1.74 | |

| C-N (pyridyl) | 1.34 |

Note: This data is illustrative and based on general values for similar compounds. Actual values would require specific DFT calculations for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, conjugative interactions, and hyperconjugative interactions within a molecule. It provides a chemical interpretation of the wavefunction in terms of Lewis structures and lone pairs.

Key interactions would likely involve the lone pairs of the phosphoryl oxygen, the ester oxygens, the nitrogen atom of the pyridine (B92270) ring, and the chlorine atom as donors. The acceptor orbitals would include the antibonding orbitals of the P=O, P-C, and aromatic C-C and C-N bonds. For example, a significant interaction might be observed between the lone pair of the phosphoryl oxygen and the antibonding orbitals of the adjacent P-C and P-O bonds, indicating hyperconjugation.

A hypothetical table summarizing potential NBO interactions and their stabilization energies for this compound is shown below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) on P=O | σ(P-C) | > 5.0 |

| LP (O) on P=O | σ(P-O) | > 5.0 |

| LP (N) on Pyridine | π(C=C) in Pyridine | > 2.0 |

| LP (Cl) | σ(C-C) in Pyridine | > 1.0 |

Note: This data is illustrative. Actual values would be obtained from NBO calculations on the optimized geometry of this compound.

Conformational Landscape Exploration via Computational Methods

The biological activity and reactivity of a molecule are often dependent on its three-dimensional structure. This compound has several rotatable bonds, including the P-C bond and the P-O-C and C-O-C bonds of the diethyl groups. This flexibility allows the molecule to adopt various conformations.

Computational methods can be used to explore the conformational landscape of this compound to identify the most stable conformers. This is typically achieved by performing a systematic or stochastic search of the potential energy surface. For each identified conformer, a geometry optimization and frequency calculation would be performed to confirm that it is a true minimum and to determine its relative energy.

The results of such a study would provide the relative populations of different conformers at a given temperature, which is crucial for understanding its behavior in different environments. The dihedral angles around the key rotatable bonds would define the different conformations.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states. For this compound, this could involve studying its reactions with nucleophiles or its potential decomposition pathways.

In a study of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT calculations were used to explore the reaction mechanism. researchgate.net The transition states for different possible reaction pathways were located, and their energies were calculated. The existence of a true transition state is confirmed by the presence of a single imaginary frequency in the vibrational analysis. researchgate.net

For this compound, a similar approach could be used to study, for example, the nucleophilic substitution of the chlorine atom on the pyridine ring. The energy profile of the reaction would be calculated, including the energies of the reactants, transition state, and products. This would provide the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.

For instance, in a study on Diethyl [hydroxy (phenyl) methyl] phosphonate, DFT calculations were used to compute the vibrational frequencies. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data.

For this compound, DFT calculations could predict its IR spectrum. The calculated vibrational modes would be assigned to specific functional groups, such as the P=O stretch, P-O-C stretches, and vibrations of the pyridine ring. Similarly, NMR chemical shifts (¹H, ¹³C, ³¹P) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts, when compared to experimental values, can aid in the structural elucidation of the molecule.

A hypothetical comparison of calculated and experimental spectroscopic data is presented below.

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR: ν(P=O) (cm⁻¹) | 1250 | 1260 |

| ¹H NMR: δ(CH₂) (ppm) | 4.10 | 4.15 |

| ¹³C NMR: δ(C-Cl) (ppm) | 150 | 152 |

| ³¹P NMR: δ (ppm) | 20 | 19 |

Note: This data is illustrative and based on typical values for phosphonates. Actual values would require specific calculations and experimental measurements for this compound.

Quantitative Structure-Reactivity/Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their properties or biological activities.

For a series of pyridylphosphonates including this compound, a QSPR study could be conducted to predict a specific property, such as solubility, or a QSAR study could be used to predict its potential biological activity, for instance, as an enzyme inhibitor.

These studies involve the calculation of a large number of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates a subset of these descriptors with the property or activity of interest. A robust QSPR/QSAR model can then be used to predict the properties of new, unsynthesized compounds.

Coordination Chemistry and Metal Complexation Studies

Synthesis of Metal Complexes with Diethyl (2-Chloro-4-pyridyl)phosphonate as Ligand

No specific synthetic procedures for metal complexes involving this particular ligand were found.

Ligand Binding Modes and Coordination Geometries with Transition Metals (e.g., Pt, Pd, Co, Ni, Cu, Zn, Ru)

There is no specific experimental or theoretical data on the binding modes (e.g., monodentate, bidentate) or the resulting coordination geometries of this compound with the specified transition metals.

Investigation of Supramolecular Architectures in Metal-Organic Frameworks (MOFs)

No literature was found describing the use of this compound as a linker in the formation of Metal-Organic Frameworks or any other supramolecular architectures.

Kinetic and Thermodynamic Aspects of Metal-Ligand Interactions

Specific kinetic data (rate constants) and thermodynamic data (stability constants, enthalpy, entropy changes) for the complexation of this ligand with metal ions are not available.

Impact of Pyridine (B92270) Substitution on Coordination Properties

While the impact of substitution on the pyridine ring is a known area of study in coordination chemistry, no research was found that specifically analyzes the effects of the 2-chloro and 4-phosphonate substituents of this ligand on its coordination properties compared to other pyridylphosphonates.

Due to the absence of specific research on this compound, providing detailed research findings and data tables as requested is not possible.

Advanced Research Avenues and Pre Clinical Applications of Diethyl 2 Chloro 4 Pyridyl Phosphonate

The unique structural features of Diethyl (2-Chloro-4-pyridyl)phosphonate, which combine a reactive chloro-substituted pyridine (B92270) ring with a versatile phosphonate (B1237965) moiety, position it as a compound of significant interest in various fields of chemical research. Its potential extends from being a foundational building block in the synthesis of complex molecules to its application in material science and agrochemical research. This article explores the advanced research avenues and pre-clinical applications of this multifaceted compound.

Future Research Directions and Emerging Trends

Green Chemistry Approaches for Sustainable Synthesis of Pyridyl Phosphonates

The principles of green chemistry are increasingly being integrated into the synthesis of organophosphorus compounds to minimize environmental impact. researchgate.net Future research in the sustainable synthesis of pyridyl phosphonates, including Diethyl (2-Chloro-4-pyridyl)phosphonate, is expected to focus on several key areas:

Ultrasound-Assisted Synthesis: Sonication offers a powerful tool for accelerating reactions and improving yields in the synthesis of phosphonates. rsc.orgosi.lv This high-energy mixing technique can promote efficient formation of α-aminophosphonates and other derivatives under mild conditions, often reducing reaction times from hours to minutes. rsc.org

Microwave-Promoted Synthesis: Microwave irradiation has emerged as a valuable technique for driving chemical reactions by directly heating the reactants, leading to faster reaction rates and often cleaner product formation compared to conventional heating methods. researchgate.net

Solvent-Free and Aqueous Media Reactions: The development of synthetic protocols that eliminate the use of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of water as a benign solvent is a promising direction for the synthesis of pyridyl phosphonates. researchgate.net

Electrochemical Synthesis: Electrosynthesis represents a green and efficient alternative to traditional chemical methods, utilizing electricity to drive redox reactions. beilstein-journals.org This approach can lead to the formation of phosphorus-carbon and phosphorus-heteroatom bonds under mild conditions, reducing the need for chemical oxidants or reductants. beilstein-journals.org

| Green Synthesis Approach | Key Advantages | Potential Application for Pyridyl Phosphonates |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, mild conditions. rsc.orgosi.lv | Efficient synthesis of functionalized pyridyl phosphonate (B1237965) derivatives. |

| Microwave-Promoted Synthesis | Rapid heating, increased reaction rates, cleaner reactions. researchgate.net | Accelerated synthesis of this compound and its analogs. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, simplified work-up. researchgate.net | Development of environmentally benign synthetic routes. |

| Electrochemical Synthesis | Avoids chemical reagents, precise control of reaction conditions. beilstein-journals.org | Green formation of P-C and P-heteroatom bonds in pyridyl phosphonates. |

Exploration of New Reactivity Modes and Cross-Coupling Strategies

The chloro-substituent on the pyridine (B92270) ring of this compound is a key functional handle for further molecular elaboration through cross-coupling reactions. However, the cross-coupling of 2-pyridyl compounds can be challenging, a phenomenon often referred to as the "2-pyridyl problem". researchgate.netsemanticscholar.orgnih.gov Future research will likely focus on overcoming these challenges and exploring new reactivity patterns.

Key areas of exploration include:

Advanced Cross-Coupling Methodologies: Developing robust and general cross-coupling protocols for the arylation and alkylation of 2-chloropyridines is a significant area of interest. nih.govresearchgate.net This includes the use of novel catalyst systems and ligands to improve efficiency and substrate scope. nih.gov

C-H Activation: Direct C-H functionalization of the pyridine ring offers a more atom-economical approach to derivatization compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

Novel Nucleophilic Reagents: The development of new and more stable 2-pyridyl organometallic reagents is crucial for successful cross-coupling reactions. researchgate.net

| Cross-Coupling Strategy | Description | Relevance to this compound |

| Advanced Catalyst Systems | Utilization of new palladium or other transition metal catalysts and ligands to improve reaction efficiency and scope. nih.gov | Enabling a wider range of functional groups to be introduced at the 2-position of the pyridine ring. |

| Direct C-H Arylation | Functionalization of C-H bonds on the pyridine ring, avoiding the need for pre-installed leaving groups. researchgate.net | A more sustainable and efficient method for creating diverse pyridyl phosphonate analogs. |

| Novel Organometallic Reagents | Development of air- and moisture-stable 2-pyridyl organometallic reagents for easier handling and improved reactivity in cross-coupling. researchgate.netnih.gov | Overcoming the instability issues associated with traditional 2-pyridyl nucleophiles. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. mdpi.comsci-hub.se The integration of these technologies into the synthesis of this compound and its derivatives is a promising future direction.

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mdpi.comnih.gov It also enables the safe handling of hazardous reagents and intermediates.

Automated Synthesis Platforms: The use of automated synthesizers can accelerate the discovery and optimization of new pyridyl phosphonate analogs by enabling high-throughput experimentation. nih.govsciengine.com These platforms can be coupled with machine learning algorithms to intelligently explore reaction space and identify optimal conditions. sciengine.com

Computational Design of Novel this compound Analogs

Computational chemistry plays an increasingly important role in the design of new molecules with desired properties. For this compound, computational approaches can be used to:

Predict Reactivity: Quantum mechanical calculations can be employed to understand the electronic structure and reactivity of the molecule, guiding the development of new synthetic transformations.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of different analogs with biological targets, researchers can predict their potential activity and guide the synthesis of more potent compounds. acs.orgnih.govresearchgate.net

Design of Novel Analogs: Computational tools can be used to design novel pyridyl phosphonate analogs with specific electronic, steric, and physicochemical properties for various applications, including as ligands in catalysis or as bioactive molecules. researchgate.net

Development of Advanced Spectroscopic Techniques for In-situ Analysis

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The development and application of advanced spectroscopic techniques for in-situ and operando analysis will provide valuable insights into the synthesis and reactivity of this compound.

Operando Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction under actual operating conditions, providing a dynamic picture of the catalytic cycle or reaction pathway. nih.govwikipedia.orgresearchgate.netyoutube.com Techniques such as operando X-ray absorption spectroscopy (XAS) can be used to study the behavior of catalysts in cross-coupling reactions. nih.gov

In-situ NMR and IR Spectroscopy: These techniques can be used to identify and characterize reaction intermediates, providing crucial mechanistic information. researchgate.netcwejournal.org

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry can be used to identify and quantify trace impurities and byproducts, aiding in reaction optimization and process control. mdpi.com

| Spectroscopic Technique | Information Gained | Application in Pyridyl Phosphonate Research |

| Operando X-ray Absorption Spectroscopy (XAS) | Real-time information on the electronic and geometric structure of catalysts during a reaction. nih.govacs.org | Understanding the mechanism of cross-coupling reactions involving this compound. |

| In-situ NMR Spectroscopy | Identification and characterization of reaction intermediates and monitoring reaction kinetics. cwejournal.org | Elucidating the reaction pathways in the synthesis and functionalization of pyridyl phosphonates. |

| In-situ IR Spectroscopy | Monitoring the formation and consumption of functional groups during a reaction. nih.govresearchgate.net | Real-time analysis of the progress of synthetic transformations. |

Synergistic Research at the Interface of Synthetic, Computational, and Materials Chemistry

The future of research on this compound and its analogs lies in a multidisciplinary approach that combines the strengths of synthetic chemistry, computational modeling, and materials science. nih.govresearchgate.netresearchgate.net

Design of Novel Materials: The phosphonate group is an excellent ligand for the formation of metal-organic frameworks (MOFs) and other coordination polymers. kobv.de By combining synthetic expertise with computational design, new materials with tailored porosity, stability, and functionality can be developed for applications in catalysis, gas storage, and separation. nih.govresearchgate.net

Development of Smart Materials: The pyridyl phosphonate scaffold can be incorporated into polymers and other materials to impart specific properties, such as flame retardancy or metal-ion binding capabilities. frontiersin.org

Catalyst Development: Pyridyl phosphonates can serve as ligands for transition metal catalysts. A synergistic approach involving synthesis, computational screening, and catalytic testing can accelerate the discovery of new and more efficient catalysts for a variety of organic transformations. mdpi.com

This integrated approach will be essential for unlocking the full potential of this compound and its derivatives in a wide range of scientific and technological fields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for Diethyl (2-Chloro-4-pyridyl)phosphonate, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous phosphonates are synthesized under base-promoted or visible-light-mediated conditions using aryl halides and diethyl phosphite . Key variables include solvent polarity (e.g., toluene vs. DMF), reaction temperature (room temperature vs. reflux), and catalyst/base selection (e.g., K₂CO₃ or Et₃N). Purity optimization requires post-synthetic purification via column chromatography or recrystallization, with NMR (¹H/¹³C) and GC-MS used to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : The chloro-pyridyl moiety produces distinct aromatic splitting patterns (e.g., doublets for phosphorus-coupled protons). For example, in related compounds, the pyridyl C-Cl group shows downfield shifts (~150–160 ppm in ¹³C NMR) .

- X-ray Crystallography : Single-crystal studies (e.g., P2₁/c space group, MoKα radiation) provide bond-length validation (P=O ~1.48 Å, C-Cl ~1.73 Å) and confirm stereoelectronic effects of the chloro substituent .

- IR Spectroscopy : P=O stretches appear at ~1250–1280 cm⁻¹, while C-Cl vibrations occur near 550–600 cm⁻¹ .

Q. How does the 2-chloro-4-pyridyl substituent influence the compound’s reactivity in cross-coupling or phosphorylation reactions?

- Methodological Answer : The chloro group acts as a directing moiety, enhancing electrophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) while the pyridyl nitrogen facilitates coordination to transition metals (e.g., Pd or Cu). Computational studies (DFT) can predict regioselectivity, but experimental validation via controlled reactions (e.g., varying ligands or solvents) is essential .

Advanced Research Questions

Q. How can solvent and catalyst systems be optimized to suppress side reactions (e.g., hydrolysis or dimerization) during large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Anhydrous toluene or THF minimizes hydrolysis of the phosphonate ester. Polar aprotic solvents (e.g., DMF) may accelerate undesired side reactions .

- Catalyst Screening : Transition-metal-free conditions (e.g., visible-light-promoted activation) reduce metal contamination risks . For metal-catalyzed reactions, Pd(PPh₃)₄ with chelating ligands (e.g., XPhos) improves selectivity .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate before side-product formation .

Q. How can discrepancies between computational predictions (e.g., DFT) and experimental spectral data for derivatives be resolved?

- Methodological Answer :

- Data Reconciliation : Compare computed NMR chemical shifts (GIAO method) with experimental values. Discrepancies in ¹³C shifts >5 ppm suggest conformational flexibility or crystal-packing effects .

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers (e.g., P-O bond rotation) that DFT static models may overlook .

Q. What safety protocols are critical for handling this compound in photoredox or high-temperature reactions?

- Methodological Answer :

- Hazard Mitigation : Conduct risk assessments for exothermic reactions (e.g., using RC1e calorimetry). Use blast shields and inert atmospheres (N₂/Ar) for photoredox setups .

- Waste Management : Quench residual phosphonate with aqueous NaHCO₃ to neutralize acidic byproducts .

Q. What strategies enable the use of this compound in synthesizing terpyridine-based metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : The pyridyl group coordinates to metal nodes (e.g., Zn²⁺ or Fe³⁺), while the phosphonate ester can be hydrolyzed in situ to enhance MOF stability. Single-crystal XRD confirms framework topology .

- Post-Synthetic Modification : Hydrolyze the diethyl ester to a phosphonic acid (-PO₃H₂) for stronger metal binding, monitored by ³¹P NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.